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molecular formula C4H8O2<br>C4H8O2<br>CH3COOC2H5 B177332 Ethyl 4-Aminophenylacetate CAS No. 5438-70-0

Ethyl 4-Aminophenylacetate

Cat. No. B177332
M. Wt: 88.11 g/mol
InChI Key: XEKOWRVHYACXOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08846698B2

Procedure details

A solution of (4-nitro-phenyl)-acetic acid ethyl ester (Preparation 266, 3.4 g, 16.1 mmol) in methanol (100 mL) was degassed with argon for 15 min, treated with 10% palladium on charcoal (700 mg), and then stirred at room temperature under hydrogen (balloon pressure) for 16 hours. The reaction mixture was filtered through celite, washed with methanol (2×20 mL) and the filtrate was evaporated in vacuo to afford the title compound as an oil in 96% yield, 2.8 g.
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
700 mg
Type
catalyst
Reaction Step Two
Name
title compound
Yield
96%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:15])[CH2:5][C:6]1[CH:11]=[CH:10][C:9]([N+:12]([O-])=O)=[CH:8][CH:7]=1)[CH3:2]>CO.[Pd]>[CH2:1]([O:3][C:4](=[O:15])[CH2:5][C:6]1[CH:7]=[CH:8][C:9]([NH2:12])=[CH:10][CH:11]=1)[CH3:2]

Inputs

Step One
Name
Quantity
3.4 g
Type
reactant
Smiles
C(C)OC(CC1=CC=C(C=C1)[N+](=O)[O-])=O
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
700 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature under hydrogen (balloon pressure) for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through celite
WASH
Type
WASH
Details
washed with methanol (2×20 mL)
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated in vacuo

Outcomes

Product
Details
Reaction Time
16 h
Name
title compound
Type
product
Smiles
C(C)OC(CC1=CC=C(C=C1)N)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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